(2S)-2-amino-4-phenylbutan-1-ol (2S)-2-amino-4-phenylbutan-1-ol
Brand Name: Vulcanchem
CAS No.: 27038-09-1
VCID: VC8260727
InChI: InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
SMILES: C1=CC=C(C=C1)CCC(CO)N
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

(2S)-2-amino-4-phenylbutan-1-ol

CAS No.: 27038-09-1

Cat. No.: VC8260727

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-4-phenylbutan-1-ol - 27038-09-1

Specification

CAS No. 27038-09-1
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (2S)-2-amino-4-phenylbutan-1-ol
Standard InChI InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
Standard InChI Key ZJAOVQMCZKLAKJ-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)CC[C@@H](CO)N
SMILES C1=CC=C(C=C1)CCC(CO)N
Canonical SMILES C1=CC=C(C=C1)CCC(CO)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The stereochemistry of (2S)-2-amino-4-phenylbutan-1-ol is defined by its (S)-configuration at the second carbon, which confers enantioselective interactions in biological systems . The phenyl group at the fourth carbon enhances hydrophobicity, while the hydroxyl and amino groups enable hydrogen bonding and protonation-dependent solubility. Key structural parameters include:

PropertyValueSource
Molecular FormulaC10H15NO\text{C}_{10}\text{H}_{15}\text{NO}
Molecular Weight165.232 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point316.8 ± 35.0 °C
Flash Point145.4 ± 25.9 °C
LogP (Partition Coefficient)1.14

The compound’s low vapor pressure (0.0 ± 0.7 mmHg at 25°C) and refractive index (1.552) further underscore its stability under standard conditions .

Synthesis and Production

Enzymatic Approaches

Recent advances leverage transaminase enzymes for stereoselective synthesis. For instance, α-transaminase from Megasphaera elsdenii has been utilized in coupled enzymatic systems to produce chiral amino alcohols . In a fed-batch process, >18 g of enantiopure L-homophenylalanine (a structural analog) was synthesized via reactive crystallization, suggesting scalability for (2S)-2-amino-4-phenylbutan-1-ol production .

Chemical Synthesis

A common route involves the reduction of 2-amino-4-phenylbutyric acid derivatives. For example:

  • Amination of 4-phenyl-2-butanone using ammonium acetate and sodium cyanoborohydride.

  • Chiral resolution via diastereomeric salt formation with tartaric acid to isolate the (S)-enantiomer.

Applications in Industrial and Medicinal Contexts

Pharmaceutical Intermediates

The compound serves as a precursor to neuroprotective agents due to its ability to cross the blood-brain barrier. Its structural similarity to L-phenylalaninol—a known antiulcer agent—suggests potential in gastric acid secretion modulation .

Materials Science

In textile chemistry, (2S)-2-amino-4-phenylbutan-1-ol hydrochloride derivatives are used to synthesize azo disperse dyes. These dyes exhibit excellent washability on cellulose diacetate fibers, achieving color fastness ratings >4/5 on the Gray Scale.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
L-PhenylalaninolShorter carbon chain (C₉)Antiulcer, chiral resolution
4-AminobutanolLacks phenyl groupLower neuroprotective potency
L-HomophenylalanineCarboxylic acid instead of OHAntihypertensive applications

The phenyl group in (2S)-2-amino-4-phenylbutan-1-ol enhances binding affinity to aromatic residues in enzymes, distinguishing it from aliphatic analogs .

Future Directions

Drug Development

Screening for kinase inhibition or GPCR modulation could unlock therapeutic potential in neurodegeneration or metabolic disorders.

Green Chemistry

Optimizing enzymatic cascades, as demonstrated in L-homophenylalanine production , may reduce reliance on hazardous reagents in large-scale synthesis.

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